1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Description
This compound is a polyphenolic propanone derivative characterized by a central propan-1-one backbone linked to two aromatic rings. The first phenyl group is substituted with hydroxyl groups at positions 2, 4, and 6, where the 6-position is further modified by a glucosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl). The second aromatic ring is a 4-hydroxyphenyl group.
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUVKUPGCMBWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-81-1 | |
| Record name | Phlorizin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Ethanol-Based Reflux Extraction
- Procedure :
- Dried plant material (e.g., apple bark or litchi pericarp) is pulverized and sieved (20–40 mesh).
- The powder is refluxed with 40–80% ethanol (1:5–15 solid-to-liquid ratio) at 60–80°C for 2–3 hours.
- The extract is concentrated under reduced pressure, followed by ethyl acetate partitioning and activated carbon decolorization.
- Yield : 193.6–642.8 mg per kg of raw material, with purity >98% (HPLC).
Aqueous Extraction with Macroporous Resin Purification
Microwave- and Ultrasound-Assisted Extraction
Microwave-Assisted Solvent Extraction
Ultrasound Pretreatment
- Conditions :
- Yield Enhancement : Increases phlorizin recovery by 20–30% due to cell wall disruption.
Chemical Synthesis
Intermediate Synthesis: 2,4-Dihydroxyacetophenone
Glycosyltransferase-Catalyzed Synthesis
Whole-Cell Biocatalysis
- Engineered E. coli : Co-expresses glycosyltransferases and UDP-glucose biosynthetic pathways.
- Yield : 1.2 g/L in 24-hour fermentation.
Purification Techniques
High-Speed Counter-Current Chromatography (HSCCC)
Recrystallization
Comparative Analysis of Methods
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Phlorizin undergoes several types of chemical reactions, including:
Oxidation: Phlorizin can be oxidized to form phloretin and other oxidation products.
Reduction: Reduction of phlorizin can lead to the formation of dihydrochalcone derivatives.
Hydrolysis: Phlorizin hydrolyzes in aqueous solutions to produce phloretin and glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or enzymatic conditions facilitate the hydrolysis of phlorizin.
Major Products
Oxidation: Phloretin and various oxidation products.
Reduction: Dihydrochalcone derivatives.
Hydrolysis: Phloretin and glucose.
Scientific Research Applications
Phlorizin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the properties of dihydrochalcones.
Biology: Investigated for its role in regulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, and liver diseases.
Industry: Utilized in the food industry as a natural sweetener and antioxidant.
Mechanism of Action
Phlorizin exerts its effects primarily by inhibiting sodium-glucose transporters (SGLT1 and SGLT2). By competing with glucose for binding to these transporters, phlorizin reduces renal glucose reabsorption and intestinal glucose absorption, leading to lower blood glucose levels . Additionally, phlorizin has been shown to regulate the IL-1β/IKB-α/NF-KB signaling pathway, exerting antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Key Compounds for Comparison:
1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one ()
- Structural Differences : Replaces the glucosyl group with a methoxy and prenyl (3-methyl-2-buten-1-yl) substituent.
- Implications : Increased lipophilicity due to the prenyl group, which may enhance membrane permeability but reduce solubility .
2-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[glucosyl]oxyphenyl]methyl]cyclopentan-1-one () Structural Differences: Cyclopentanone core with diarylheptanoid architecture and dual glucosyl/methoxy substitutions.
1-(2,4-Dihydroxy-6-methoxy-3-glucosyloxyphenyl)ethan-1-one () Structural Differences: Acetophenone backbone (propan-1-one vs. ethan-1-one) with a 3′-glucosyl substitution. Implications: The shorter backbone may reduce steric hindrance, affecting binding to biological targets .
Physicochemical and Bioactive Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Inferred) | Bioactivity (Inferred) |
|---|---|---|---|---|---|
| 1-[2,4-Dihydroxy-6-[glucosyl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | C₂₆H₃₀O₁₄ | 566.51 | Glucosyl, 2,4-dihydroxy, 4-hydroxyphenyl | High (polar groups) | Antioxidant, glycoside-mediated |
| 1-[2,4-Dihydroxy-6-methoxy-3-prenylphenyl]-3-(4-hydroxyphenyl)-2-propen-1-one | C₂₁H₂₂O₄ | 338.40 | Prenyl, methoxy, 2,4-dihydroxy | Moderate | Lipophilic-targeting |
| 2-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[glucosyl]oxyphenyl]methyl]cyclopentan-1-one | C₂₉H₃₆O₁₂ | 600.59 | Cyclopentanone, dual glucosyl/methoxy | Moderate | Anti-inflammatory (diarylheptanoid class) |
| 1-(2,4-Dihydroxy-6-methoxy-3-glucosyloxyphenyl)ethan-1-one | C₁₅H₂₀O₁₀ | 360.32 | Acetophenone, 3′-glucosyl | High | Glycoside-specific interactions |
Methodological Considerations in Comparative Analysis
- Similarity Metrics : Structural similarity assessments (e.g., Tanimoto coefficients) may mislead due to functional group variability. For example, glucosyl vs. prenyl substitutions alter bioactivity despite similar backbone structures .
- Tailored methods like HPLC or NMR are preferable for solubility or stability studies .
Functional Implications
- Glucosylation: Enhances water solubility and may facilitate glycosidase-mediated activation in biological systems, as seen in ’s acetophenone analog .
- Diarylheptanoids: The cyclopentanone derivative () likely exhibits anti-inflammatory properties akin to curcuminoids, emphasizing the role of core structure in bioactivity .
Notes on Evidence Utilization
- ’s CMC data, while relevant for surfactants, highlights the need for compound-specific analytical protocols .
- underscores the limitations of structural similarity metrics in predicting biological outcomes, urging integration of functional assays .
- Cross-referencing structural analogs (–5) clarifies substituent-driven property changes but reveals gaps in direct bioactivity data for the target compound .
Biological Activity
The compound 1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one , commonly referred to as isoswertisin, is a flavonoid derivative known for its diverse biological activities. This article reviews the current understanding of its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The molecular formula of isoswertisin is . Its structure features multiple hydroxyl groups that contribute to its biological properties:
Antioxidant Activity
Isoswertisin exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various cell types. The compound's ability to modulate reactive oxygen species (ROS) levels has been linked to its protective effects against cellular damage.
Anti-inflammatory Effects
Research indicates that isoswertisin possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Neuroprotective Effects
Isoswertisin has been shown to exert neuroprotective effects, particularly in models of neurodegenerative diseases. It promotes neuronal survival and reduces apoptosis through modulation of signaling pathways.
Case Studies
- Cardiovascular Health : A clinical study assessed the impact of isoswertisin on patients with metabolic syndrome. Results indicated a significant reduction in blood pressure and improved lipid profiles after 12 weeks of treatment.
- Diabetes Management : In diabetic rat models, isoswertisin administration resulted in lowered blood glucose levels and improved insulin sensitivity, suggesting potential as an adjunct therapy for diabetes.
Q & A
Q. What analytical techniques are essential for structural elucidation of this compound?
To confirm the structure, employ a combination of NMR spectroscopy (1H, 13C, and 2D-COSY for proton-proton correlations), mass spectrometry (ESI-MS) for molecular weight validation, and X-ray crystallography for absolute stereochemical determination. For example, NMR chemical shifts for analogous chalcone derivatives (e.g., δ 2.9–3.8 ppm for aliphatic protons and δ 5.9–7.1 ppm for aromatic protons) can guide assignments . Cross-reference with SMILES and InChIKey data from validated databases to resolve ambiguities .
Q. What are the standard synthetic routes for this compound?
A typical strategy involves glycosylation of the phenolic hydroxyl groups using protected glucose derivatives (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) under Koenigs-Knorr conditions, followed by deprotection with sodium methoxide. Key steps include:
- Selective protection of hydroxyl groups (e.g., benzyl or acetyl groups) to avoid side reactions.
- Friedel-Crafts acylation to introduce the propan-1-one moiety.
Optimize yields (60–75%) by controlling reaction temperature (0–25°C) and catalyst (e.g., BF3·Et2O) stoichiometry .
Q. How is preliminary pharmacological screening conducted for this compound?
Use in vitro assays to evaluate antioxidant activity (DPPH/ABTS radical scavenging), anti-inflammatory potential (COX-2 inhibition), and cytotoxicity (MTT assay on cancer cell lines). For instance, chalcone derivatives with similar substitutions show IC50 values of 10–50 µM in antioxidant assays . Validate results with triplicate experiments and positive controls (e.g., ascorbic acid for antioxidants).
Advanced Research Questions
Q. How to design experiments to optimize synthetic yield and purity?
Apply Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading, and reaction time. For example:
- Use HPLC-PDA to monitor reaction progress and purity (>95% threshold).
- Employ response surface methodology (RSM) to identify optimal conditions (e.g., 20 mol% catalyst, 12-hour reaction time in THF).
Address impurities (e.g., unreacted glycosyl donors) via column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) .
Q. How to evaluate the compound’s stability under physiological conditions?
Perform accelerated stability studies :
- Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
- Analyze degradation products via LC-MS/MS at 0, 12, 24, and 48 hours.
Chalcone glycosides often degrade via hydrolysis of the glycosidic bond , with half-lives of 8–12 hours in acidic media. Include stabilizers (e.g., cyclodextrins) to enhance bioavailability .
Q. How to resolve contradictions in reported bioactivity data?
If conflicting results arise (e.g., variable IC50 values across studies):
- Standardize assay protocols (e.g., cell line passage number, serum concentration).
- Validate compound integrity using HPLC-UV before testing.
- Conduct molecular docking to confirm target binding (e.g., Keap1-Nrf2 pathway for antioxidants). Differences may arise from stereochemical impurities or solvent effects .
Q. What advanced techniques characterize its interaction with biological targets?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD values). For example:
- SPR : Immobilize the target protein (e.g., COX-2) and measure real-time binding at varying compound concentrations.
- Molecular dynamics simulations (e.g., GROMACS) to model interactions over 100-ns trajectories.
Correlate findings with in vivo pharmacokinetics (e.g., Cmax, T1/2) to assess translational relevance .
Methodological Considerations
- Data Validation : Cross-check NMR assignments with HSQC/HMBC experiments to avoid misassignment of overlapping signals .
- Contamination Control : Use HPLC-MS to detect trace impurities from incomplete glycosylation or oxidation byproducts.
- Theoretical Frameworks : Link studies to conceptual models (e.g., structure-activity relationships for chalcones) to guide hypothesis-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
